5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a fluorine atom and a thiophene-oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-oxane intermediate, followed by its coupling with a fluorinated pyrimidine derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The thiophene-oxane moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar fluorinated pyrimidine structure.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide, which share the thiophene ring structure.
Pyrimidine analogs: Compounds such as cytosine and thymine, which are naturally occurring pyrimidines.
Uniqueness
5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine is unique due to its combination of a fluorinated pyrimidine ring and a thiophene-oxane moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c15-12-7-16-13(17-8-12)18-10-14(2-4-19-5-3-14)11-1-6-20-9-11/h1,6-9H,2-5,10H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSOVQILQSXAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC=C(C=N2)F)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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